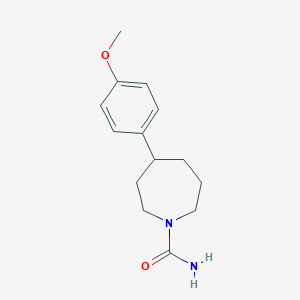

4-(4-Methoxyphenyl)azepane-1-carboxamide

Description

4-(4-Methoxyphenyl)azepane-1-carboxamide is a seven-membered azepane ring derivative featuring a methoxyphenyl substituent at the 4-position and a carboxamide group at the 1-position. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 241.70 (CAS 241.70) . This compound is primarily utilized in research settings as a building block for synthesizing bioactive molecules, including anticancer and cardioprotective agents . Structural analogs of this compound often vary in ring size (e.g., piperazine, diazepane), substituents (e.g., halogenation, additional heterocycles), and functional groups (e.g., esters, hydrazines), which directly influence their pharmacological and physicochemical properties .

Properties

IUPAC Name |

4-(4-methoxyphenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)11-3-2-9-16(10-8-11)14(15)17/h4-7,11H,2-3,8-10H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHMUXXIWSLQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. The combination of Pd(TFA)2 and BF3·Et2O has proven to be effective in forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

4-(4-Methoxyphenyl)azepane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in synthetic chemistry for the preparation of various derivatives.

Biology: The compound has been studied for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent.

Medicine: It holds promise in therapeutic applications, particularly in the development of new drugs.

Industry: The compound’s unique structure makes it valuable in the synthesis of complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of specific pathways or activation of others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

2.1.1 Piperazine Derivatives

- 4-(4-Methoxyphenyl)piperazine-1-carboxamide (CAS 89026-59-5): Molecular formula: C₁₂H₁₅N₃O₂ (MW: 241.27). Used in neurological and anticancer research .

2.1.2 Diazepane Derivatives

- N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (CAS 1197685-68-9):

Functional Group Modifications

2.2.1 Hydrazine Derivatives

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :

2.2.2 Indazole-Cyclopropane Conjugates

- 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide (MW: 870.96): Combines azepane carboxamide with a cyclopropane-indazole scaffold. Demonstrates IC₅₀ values < 10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines .

Anticancer Activity

Cardioprotective Activity

Herbicidal Activity

- This compound analogs (R = 4-methoxyphenyl, R1 = aryl groups):

Key Research Findings and Trends

Ring Size Matters : Azepane derivatives generally exhibit better metabolic stability than piperazine analogs due to reduced ring strain .

Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological agents .

Functional Group Synergy : Conjugation with indazole or thiazole moieties significantly enhances anticancer and cardioprotective activities, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.